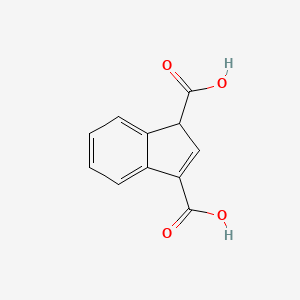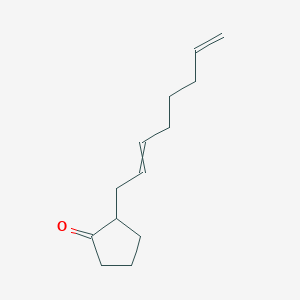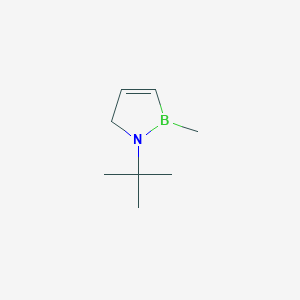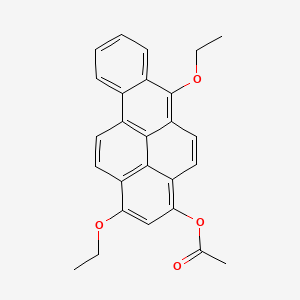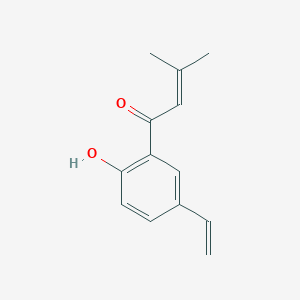
2-Senecioyl-4-vinylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Senecioyl-4-vinylphenol is a chemical compound with the molecular formula C13H14O2. It is a phenolic compound that has been identified in various plant species, including Eupatorium betonicaeforme . This compound is known for its potential biological activities, including larvicidal effects against Aedes aegypti larvae .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Senecioyl-4-vinylphenol can be achieved through various synthetic routes. One common method involves the acetylation of poly(4-vinylphenol) using acetyl chloride and anhydrous aluminum trichloride in carbon disulfide . The acetylation process can also be carried out in a mixture of 1,2-dichloroethane and nitrobenzene . The extent of acetylation is typically estimated using 1H NMR spectroscopy .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using the same acetylation methods described above, with appropriate scaling of reagents and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-Senecioyl-4-vinylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as peracetic acid in chloroform.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Peracetic acid in chloroform is commonly used for oxidation reactions.
Substitution Reagents: Various electrophiles can react with the phenolic hydroxyl group under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with peracetic acid can yield poly(4-acetoxystyrene) .
Wissenschaftliche Forschungsanwendungen
2-Senecioyl-4-vinylphenol has several scientific research applications, including:
Chemistry: It is used in the synthesis of polyaromatic compounds and as a precursor for various polymeric materials.
Medicine: Research has indicated its potential anti-inflammatory, analgesic, and antipyretic properties.
Industry: It is used in the preparation of high-resolution imaging materials and photoresists.
Wirkmechanismus
The mechanism of action of 2-Senecioyl-4-vinylphenol involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the expression of pro-inflammatory mediators such as prostaglandins and inflammatory cytokines . Additionally, it affects the expression and activity of matrix metalloproteinases (MMPs) and tissue inhibitors of metalloproteinases (TIMPs), which are involved in extracellular matrix degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-4-vinylphenol: Known for its anti-inflammatory potential.
4-Vinylphenol: Exhibits anti-cancer activities by targeting metastasis and stemness features in cancer cells.
Uniqueness
2-Senecioyl-4-vinylphenol is unique due to its specific structural features and biological activities. Unlike 2-methoxy-4-vinylphenol, which primarily exhibits anti-inflammatory properties, this compound has a broader range of applications, including larvicidal and anti-inflammatory effects .
Eigenschaften
CAS-Nummer |
78916-38-8 |
|---|---|
Molekularformel |
C13H14O2 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
1-(5-ethenyl-2-hydroxyphenyl)-3-methylbut-2-en-1-one |
InChI |
InChI=1S/C13H14O2/c1-4-10-5-6-12(14)11(8-10)13(15)7-9(2)3/h4-8,14H,1H2,2-3H3 |
InChI-Schlüssel |
UJIZCWIVJDTVIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)C1=C(C=CC(=C1)C=C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]-](/img/structure/B14435348.png)
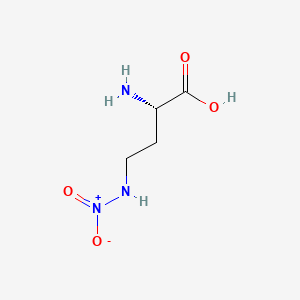
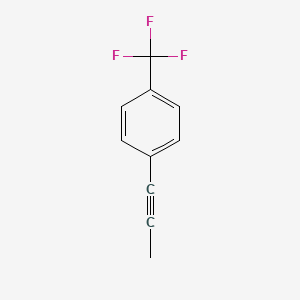
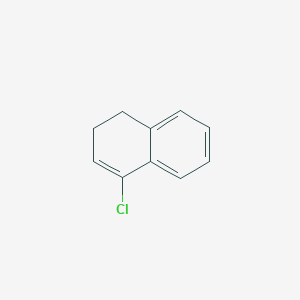
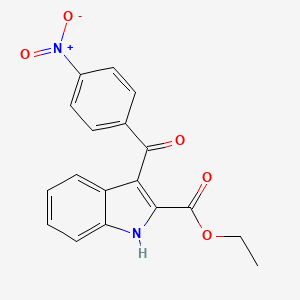
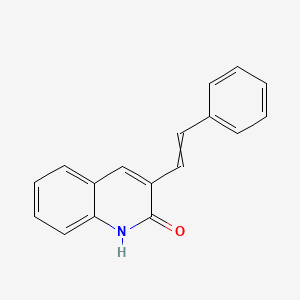
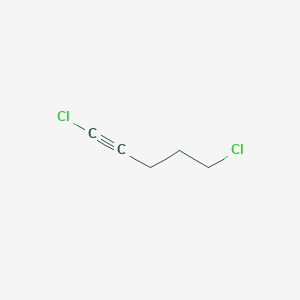
![[Amino(decylamino)methylidene]propanedinitrile](/img/structure/B14435403.png)
![3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14435404.png)
![5-Amino-2-{[(4-methyl-1,3-thiazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14435412.png)
